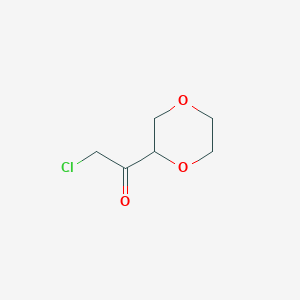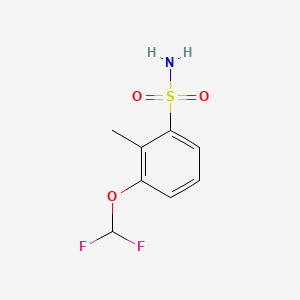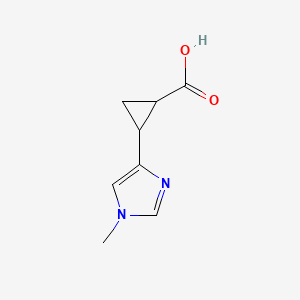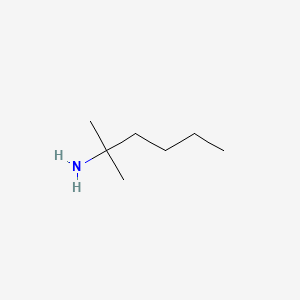![molecular formula C27H26N2O4 B13633475 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(piperidin-1-yl)benzoic acid](/img/structure/B13633475.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(piperidin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(piperidin-1-yl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the piperidinyl group adds to its versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(piperidin-1-yl)benzoic acid typically involves the protection of amino acids with the Fmoc group. One common method is the reaction of Fmoc-protected amino acids with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale peptide synthesis techniques. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(piperidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(piperidin-1-yl)benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a reagent in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of protein interactions and enzyme mechanisms.
Industry: Used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(piperidin-1-yl)benzoic acid involves the protection of amino groups in peptides. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during peptide synthesis. The piperidinyl group enhances the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: A valine derivative used in similar applications.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid: Another Fmoc-protected amino acid with a longer carbon chain.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(piperidin-1-yl)benzoic acid is unique due to the presence of the piperidinyl group, which provides additional reactivity and stability compared to other Fmoc-protected amino acids. This makes it particularly useful in complex peptide synthesis and other advanced chemical applications .
Propiedades
Fórmula molecular |
C27H26N2O4 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-piperidin-1-ylbenzoic acid |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)23-13-12-18(29-14-6-1-7-15-29)16-25(23)28-27(32)33-17-24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h2-5,8-13,16,24H,1,6-7,14-15,17H2,(H,28,32)(H,30,31) |
Clave InChI |
YJBBEXBPSAGLHD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





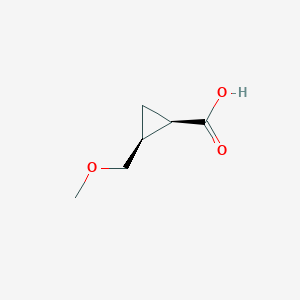
![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B13633425.png)

